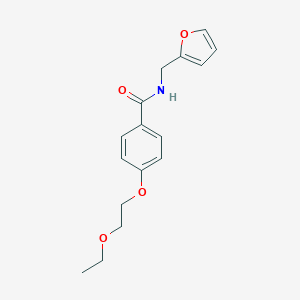![molecular formula C16H15ClN2O2 B269448 N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B269448.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide, commonly referred to as AMACR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer diagnosis and treatment.
Wirkmechanismus
AMACR inhibitor works by inhibiting the activity of AMACR, an enzyme that is involved in the metabolism of branched-chain fatty acids. By inhibiting AMACR, the accumulation of toxic metabolites leads to cell death, thereby inhibiting cancer cell growth.
Biochemical and Physiological Effects
AMACR inhibitor has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, AMACR inhibitor has been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of AMACR inhibitor is its specificity for cancer cells, which makes it a potential targeted therapy for cancer treatment. However, one of the limitations of AMACR inhibitor is its low solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of AMACR inhibitor. One direction is to improve the solubility of AMACR inhibitor to enhance its bioavailability and efficacy. Another direction is to explore the use of AMACR inhibitor in combination with other therapeutic agents to enhance its anticancer effects. Furthermore, the development of novel diagnostic tools using AMACR inhibitor can improve the accuracy and specificity of cancer diagnosis.
Synthesemethoden
The synthesis of AMACR inhibitor involves the reaction of 4-chlorobenzoyl chloride with N-(4-aminophenyl)acetamide in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride and N-methylmorpholine to yield N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide.
Wissenschaftliche Forschungsanwendungen
AMACR inhibitor has been extensively studied for its potential applications in cancer diagnosis and treatment. Studies have shown that AMACR is overexpressed in various types of cancer, including prostate, breast, and colorectal cancer. Therefore, AMACR inhibitor can be used as a diagnostic tool to detect cancer cells and as a therapeutic agent to inhibit cancer cell growth.
Eigenschaften
Molekularformel |
C16H15ClN2O2 |
|---|---|
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)19(2)15-9-7-14(8-10-15)18-16(21)12-3-5-13(17)6-4-12/h3-10H,1-2H3,(H,18,21) |
InChI-Schlüssel |
SVZWCCIPNOEZQG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)


![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
